1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC16663300
InChI: InChI=1S/C18H20O3/c1-12(19)13-5-7-14(8-6-13)21-15-9-10-17(20)16(11-15)18(2,3)4/h5-11,20H,1-4H3
SMILES:
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol

1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone

CAS No.:

Cat. No.: VC16663300

Molecular Formula: C18H20O3

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone -

Specification

Molecular Formula C18H20O3
Molecular Weight 284.3 g/mol
IUPAC Name 1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone
Standard InChI InChI=1S/C18H20O3/c1-12(19)13-5-7-14(8-6-13)21-15-9-10-17(20)16(11-15)18(2,3)4/h5-11,20H,1-4H3
Standard InChI Key WSVZSZVSZTYTCC-UHFFFAOYSA-N
Canonical SMILES CC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone, with the IUPAC name 1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone, is a diaryl ketone derivative. Its molecular formula is C₁₈H₂₀O₃, and it has a molecular weight of 284.3 g/mol. The structure consists of two aromatic rings connected by an ether linkage (phenoxy group), with one ring bearing a tert-butyl substituent and a hydroxyl group at the 3- and 4-positions, respectively. The acetyl group (-COCH₃) on the second phenyl ring completes the ketone functionality .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₈H₂₀O₃
Molecular Weight284.3 g/mol
IUPAC Name1-[4-(3-tert-butyl-4-hydroxyphenoxy)phenyl]ethanone
Canonical SMILESCC(=O)C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)C(C)(C)C
PubChem CID155926635

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

The synthesis of 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone involves sequential coupling and oxidation reactions. A documented method begins with 3-tert-butyl-2-hydroxybenzaldehyde, which undergoes condensation with 1-(4-aminophenyl)ethanone O-ethyl-oxime in ethanol at 325 K . The reaction proceeds via Schiff base formation, followed by oxidative elimination to yield the target compound. Recrystallization from ethanol produces high-purity crystals suitable for structural analysis .

Crystallographic Insights

Single-crystal X-ray diffraction studies of related compounds, such as (E)-1-(4-(((E)-3-(tert-butyl)-2-hydroxybenzylidene)amino)phenyl)ethan-1-one oxime, reveal monoclinic crystal systems with space group P2₁ . These findings suggest that the tert-butyl and hydroxyl groups in 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone likely induce similar packing arrangements, stabilizing the lattice through van der Waals interactions and hydrogen bonds .

Functional Applications and Research Utility

Pharmaceutical Intermediates

The compound’s structural complexity positions it as a versatile intermediate in drug discovery. For example, 4'-tert-butylacetophenone—a simpler analog—is used to synthesize 2-pyridone derivatives with evaluated fluorescence properties . The hydroxyl and phenoxy groups in 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone may enhance binding affinity to biological targets, potentially aiding in the development of kinase inhibitors or anti-inflammatory agents .

Materials Science

In polymer chemistry, the tert-butyl group’s bulkiness can reduce chain entanglement, improving thermal stability. The acetyl group’s electron-withdrawing nature may also facilitate cross-linking in epoxy resins or polyurethanes.

Comparative Analysis with Structural Analogs

4'-tert-Butylacetophenone (C₁₂H₁₆O)

This analog lacks the hydroxyl and phenoxy groups, resulting in reduced polarity and higher volatility (boiling point: 107–108°C) . Its simpler structure makes it a cost-effective precursor for fragrance and pharmaceutical synthesis but limits its utility in applications requiring hydrogen-bonding interactions .

Table 2: Comparative Properties of 1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone and 4'-tert-Butylacetophenone

Property1-[4-(3-Tert-butyl-4-oxidanyl-phenoxy)phenyl]ethanone4'-tert-Butylacetophenone
Molecular FormulaC₁₈H₂₀O₃C₁₂H₁₆O
Molecular Weight284.3 g/mol176.25 g/mol
Functional GroupsAcetyl, phenoxy, tert-butyl, hydroxylAcetyl, tert-butyl
SolubilityLow in water; soluble in chloroform, ethyl acetateInsoluble in water
ApplicationsPharmaceutical intermediates, materials scienceFragrances, 2-pyridone synthesis

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